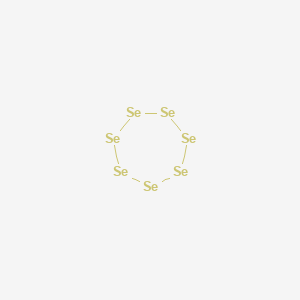
Cycloheptaselenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptaselenium is a chemical compound with the molecular formula Se₇. It is composed of seven selenium atoms arranged in a cyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptaselenium can be synthesized through several methods. One common approach involves the reaction of selenium with a suitable precursor under controlled conditions. For example, selenium can be reacted with a halogenated compound in the presence of a catalyst to form this compound. The reaction typically requires elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale reactors that allow precise control over reaction conditions. The process involves the careful handling of selenium and other reagents to ensure high yield and purity of the final product. Advanced purification techniques, such as distillation and crystallization, are often employed to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Cycloheptaselenium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic structure of the selenium atoms in the cyclic arrangement.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of higher oxidation state selenium compounds.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert solvent such as tetrahydrofuran.
Substitution: Substitution reactions involve the replacement of one or more selenium atoms in the ring with other atoms or groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenium dioxide, while reduction can produce elemental selenium or lower oxidation state selenium compounds .
Scientific Research Applications
Cycloheptaselenium has several scientific research applications due to its unique properties:
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of other selenium-containing compounds. Its unique structure makes it a valuable intermediate in various organic and inorganic synthesis reactions.
Biology: In biological research, this compound is studied for its potential antioxidant properties. Selenium is an essential trace element in many biological systems, and compounds like this compound are investigated for their role in protecting cells from oxidative damage.
Medicine: this compound and its derivatives are explored for their potential therapeutic applications. Selenium compounds have been shown to exhibit anticancer, antiviral, and anti-inflammatory properties, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes. .
Mechanism of Action
The mechanism by which cycloheptaselenium exerts its effects is primarily related to its ability to interact with biological molecules. Selenium atoms in the compound can form bonds with sulfur-containing amino acids in proteins, leading to the formation of selenoproteins. These selenoproteins play crucial roles in various cellular processes, including antioxidant defense, thyroid hormone metabolism, and immune function .
Molecular Targets and Pathways: this compound targets several molecular pathways, including:
Antioxidant Defense: By incorporating into selenoproteins, this compound enhances the body’s antioxidant defense mechanisms, protecting cells from oxidative stress.
Thyroid Hormone Metabolism: Selenium is essential for the proper functioning of enzymes involved in the synthesis and metabolism of thyroid hormones.
Immune Function: Selenium compounds, including this compound, have been shown to modulate immune responses, potentially enhancing the body’s ability to fight infections.
Comparison with Similar Compounds
Cycloheptaselenium can be compared with other selenium-containing compounds to highlight its uniqueness:
Selenium Dioxide (SeO₂): Unlike this compound, selenium dioxide is a simple oxide of selenium. It is commonly used as an oxidizing agent in organic synthesis.
Selenocysteine: Selenocysteine is an amino acid that contains selenium. It is incorporated into proteins and plays a critical role in various biological processes.
Selenium Nanoparticles: Selenium nanoparticles are another form of selenium with unique properties. .
This compound stands out due to its cyclic structure and the ability to undergo a wide range of chemical reactions. Its applications in various fields, from chemistry to medicine, make it a versatile and valuable compound in scientific research and industrial processes .
Properties
CAS No. |
12597-32-9 |
|---|---|
Molecular Formula |
Se7 |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
heptaselenepane |
InChI |
InChI=1S/Se7/c1-2-4-6-7-5-3-1 |
InChI Key |
ZMBTVUKUCVFDOA-UHFFFAOYSA-N |
Canonical SMILES |
[Se]1[Se][Se][Se][Se][Se][Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















